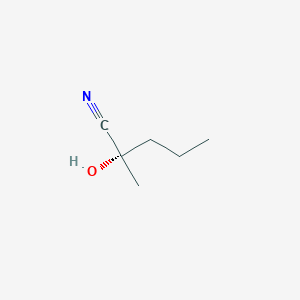
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with a cyanide source under acidic conditions. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the cyanide ion to form the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production.
化学反应分析
Types of Reactions
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-methyl-2-pentanone or 2-methylpentanoic acid.
Reduction: Formation of 2-hydroxy-2-methylpentylamine.
Substitution: Formation of 2-chloro-2-methylpentanenitrile or 2-bromo-2-methylpentanenitrile.
科学研究应用
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- depends on its specific application. In biological systems, it may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds.
相似化合物的比较
Similar Compounds
2-Hydroxy-2-methylbutanenitrile: Similar structure but with a shorter carbon chain.
2-Hydroxy-2-methylhexanenitrile: Similar structure but with a longer carbon chain.
2-Hydroxy-2-methylpropanenitrile: Similar structure but with an even shorter carbon chain.
Uniqueness
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- is unique due to its specific carbon chain length and the presence of both a hydroxyl and nitrile group
属性
CAS 编号 |
160754-13-2 |
|---|---|
分子式 |
C6H11NO |
分子量 |
113.16 g/mol |
IUPAC 名称 |
(2S)-2-hydroxy-2-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3/t6-/m0/s1 |
InChI 键 |
DOTBWZRLSYDMSC-LURJTMIESA-N |
手性 SMILES |
CCC[C@@](C)(C#N)O |
规范 SMILES |
CCCC(C)(C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


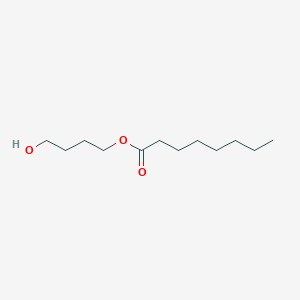
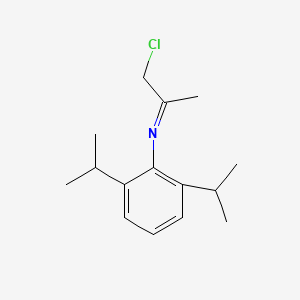

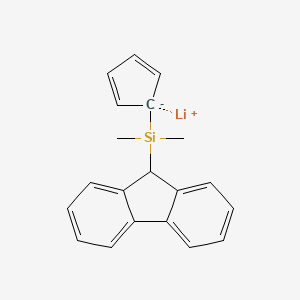

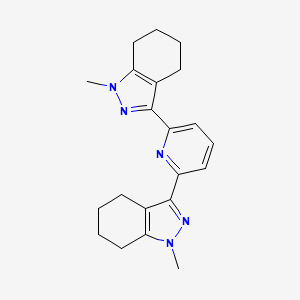
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
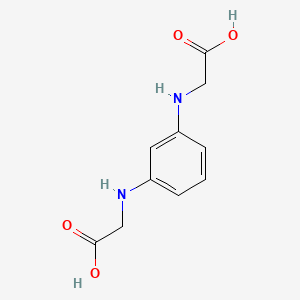
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
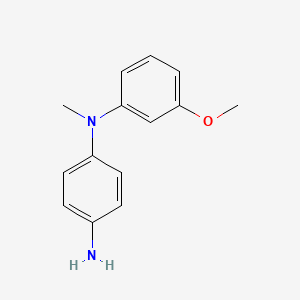
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
